molecular formula C9H7F3O3 B1299964 Methyl 4-(trifluoromethoxy)benzoate CAS No. 780-31-4

Methyl 4-(trifluoromethoxy)benzoate

Cat. No.: B1299964
CAS No.: 780-31-4
M. Wt: 220.14 g/mol
InChI Key: JFFLBWZTJAWGNP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -OCF₃ group, which enhances metabolic stability and bioavailability . Its synthesis typically involves radical trifluoromethoxylation or thermal migration strategies using reagents like Togni reagent II, achieving high yields (e.g., 85–95%) under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(trifluoromethoxy)benzoate typically involves the esterification of 4-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Synthesis Intermediate : Methyl 4-(trifluoromethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for chemists.
    • Reagent in Reactions : It is utilized in reactions such as nucleophilic substitution and coupling reactions, contributing to the development of new synthetic methodologies .
  • Biology
    • Biological Activity : Research indicates that compounds containing trifluoromethoxy groups can exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have explored its interactions with biomolecules, potentially leading to the discovery of new therapeutic agents .
    • Mechanism of Action : The trifluoromethoxy group may enhance the compound's ability to interact with specific enzymes and receptors, influencing various biological pathways.
  • Medicine
    • Drug Development : this compound is being investigated for its potential use in drug formulations. The trifluoromethoxy group can improve pharmacokinetic properties, such as absorption and distribution in biological systems .
    • FDA-Approved Drugs : Several drugs incorporating trifluoromethyl groups have been approved by the FDA, highlighting the relevance of this functional group in medicinal chemistry .
  • Industry
    • Specialty Chemicals Production : The compound is used in the production of specialty chemicals that possess unique physical and chemical properties. Its applications extend to sectors such as agrochemicals, dyes, and liquid crystal materials .
    • Pesticides and Dyes : this compound plays a role in developing pesticides and dyes due to its stability and effectiveness as a chemical agent .

Data Tables

Application AreaSpecific UseImpact
ChemistrySynthesis IntermediateFacilitates complex organic synthesis
BiologyAntimicrobial ActivityPotential for new therapeutic agents
MedicineDrug FormulationImproved pharmacokinetics
IndustrySpecialty ChemicalsUnique properties for various applications

Case Studies

  • Anticancer Properties : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. This suggests potential for further development as an anticancer agent .
  • Synthetic Methodologies : Researchers developed new synthetic routes utilizing this compound as a key reagent, showcasing its utility in creating complex molecular architectures efficiently.
  • Pharmacokinetic Studies : Investigations into drug formulations containing this compound revealed enhanced absorption rates compared to non-fluorinated counterparts, indicating its role in improving drug efficacy .

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethoxy)benzoate is primarily related to its trifluoromethoxy group. This functional group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The compound can modulate enzyme activity and receptor binding, affecting various molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Acetamido-3-(Trifluoromethoxy)benzoate (3a)

  • Structural Differences : The acetamido group at the 4-position and the -OCF₃ group at the 3-position distinguish this compound from the target molecule.
  • Synthesis : Synthesized via a two-step protocol involving O-trifluoromethylation of methyl 4-(N-hydroxyacetamido)benzoate (1a) with Togni reagent II, followed by thermal OCF₃ migration at 120°C in nitromethane (85% yield) .
  • Applications : Serves as a building block for ortho-trifluoromethoxylated aniline derivatives, which are pivotal in pharmaceutical development .

Methyl 4-(Trifluoromethyl)benzoate

  • Structural Differences : Replaces the -OCF₃ group with a -CF₃ group, altering electronic properties.
  • Synthesis : Typically prepared via direct trifluoromethylation or esterification of 4-(trifluoromethyl)benzoic acid.
  • Properties : The -CF₃ group exhibits stronger electron-withdrawing effects compared to -OCF₃, influencing reactivity in electrophilic substitution reactions .

Methyl 4-(Bromomethyl)benzoate

  • Structural Differences : Features a bromomethyl (-CH₂Br) group instead of -OCF₃.
  • Reactivity : The bromine atom acts as a leaving group, making this compound highly reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to the inert -OCF₃ group .

Pesticide Derivatives (e.g., Triflusulfuron Methyl Ester)

  • Structural Differences : Incorporates sulfonylurea and triazine moieties, unlike the simple ester and -OCF₃ groups in the target compound.
  • Applications: Used as herbicides due to their ability to inhibit acetolactate synthase.

Spectroscopic Data

  • 19F NMR Shifts :
    • Methyl 4-(trifluoromethoxy)benzoate: –64.4 ppm (singlet) .
    • Methyl 4-(trifluoromethyl)benzoate: ~–60 ppm (distinct from -OCF₃ due to lack of oxygen) .
  • Mass Spectrometry :
    • Methyl 4-acetamido-3-(OCF₃)benzoate: [M+H]+ = 340.0797 (calculated), 340.0801 (observed) .

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for Methyl 4-(trifluoromethoxy)benzoate, and how can reaction yields be optimized?

A two-step synthesis using methyl 4-(N-hydroxyacetamido)benzoate and Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been validated. The first step involves radical O-trifluoromethylation with Cs₂CO₃ catalysis in chloroform (RT, 95% yield), followed by thermally induced OCF₃-migration in nitromethane (120°C, 85% yield). Yield optimization requires strict control of reaction temperature, stoichiometric ratios, and catalyst purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation (e.g., δ = 3.86 ppm for methoxy groups in related esters) .
  • Mass spectrometry : Electron ionization (EI-MS) to verify molecular weight (e.g., 220.14 g/mol for structural analogs) .
  • Chromatography : TLC (e.g., Rf = 0.62 in hexane/EtOH) for monitoring reaction progress .

Q. What safety precautions are essential when handling this compound?

  • Use PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (critical due to potential toxicity of trifluoromethoxy intermediates) .
  • Waste disposal: Segregate halogenated waste and use professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of trifluoromethoxy precursors?

Discrepancies in properties like boiling points (e.g., 4-(trifluoromethoxy)benzoyl chloride: 90–92°C at 15 mmHg vs. analogs) may arise from impurities or measurement conditions. Cross-validate data using high-purity standards and report experimental conditions (pressure, instrumentation) explicitly .

Q. What strategies improve regioselectivity in trifluoromethoxylation reactions for derivatives of this compound?

  • Catalyst tuning : Cs₂CO₃ enhances selectivity in radical trifluoromethoxylation by stabilizing intermediates .
  • Substrate design : Electron-withdrawing groups (e.g., nitro or acetyl) on the benzene ring direct OCF₃ migration to ortho positions .

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in medicinal chemistry studies?

The OCF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug candidates. For example, analogs of this compound are explored as intermediates for protease inhibitors or agrochemicals due to their resistance to enzymatic degradation .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

DFT calculations (e.g., Gaussian09) model charge distribution on the carbonyl carbon, predicting reactivity toward amines or alcohols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with benzylamine) is recommended .

Properties

IUPAC Name

methyl 4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFLBWZTJAWGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353231
Record name methyl 4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780-31-4
Record name methyl 4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(trifluoromethoxy)benzoate
Methyl 4-(trifluoromethoxy)benzoate
Reactant of Route 3
Methyl 4-(trifluoromethoxy)benzoate
Methyl 4-(trifluoromethoxy)benzoate
Reactant of Route 5
Methyl 4-(trifluoromethoxy)benzoate
Methyl 4-(trifluoromethoxy)benzoate

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